Descinolone acetonide is a synthetic corticosteroid, primarily recognized for its anti-inflammatory properties. It is derived from triamcinolone acetonide and is utilized in various pharmaceutical applications, particularly in dermatology and rheumatology. The compound is classified under the category of glucocorticoids, which are steroid hormones that play a critical role in regulating inflammation, immune response, and metabolism.
Descinolone acetonide is synthesized from triamcinolone acetonide, which is obtained through chemical modifications of natural corticosteroids. The synthesis typically involves reactions that modify the steroid backbone to enhance its therapeutic efficacy and reduce side effects.
The synthesis of descinolone acetonide can be achieved through several chemical processes. One common method involves the modification of triamcinolone acetonide using specific reagents and solvents to introduce functional groups that enhance its biological activity.
Descinolone acetonide possesses a complex steroid structure characterized by four fused carbon rings. The specific arrangement of functional groups on this structure determines its pharmacological properties.
Descinolone acetonide undergoes various chemical reactions that are essential for its synthesis and degradation:
Descinolone acetonide exerts its effects by binding to glucocorticoid receptors within cells, leading to modulation of gene expression involved in inflammatory responses. This binding inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune responses.
Descinolone acetonide is widely used in clinical settings for:
The development of descinolone acetonide is intrinsically linked to the evolution of corticosteroid chemistry in the mid-20th century. Following the patenting of triamcinolone in 1956 and its introduction to medical practice in 1958, researchers pursued structural modifications to enhance its therapeutic profile [1] [7]. The acetonide modification strategy emerged as a significant innovation in steroid chemistry during the 1960s, designed to improve lipophilicity and prolong local tissue residence [9]. This period witnessed intensive investigation into cyclic ketal derivatives at the C16-C17 position, with descinolone acetonide representing a deliberate molecular refinement to optimize receptor binding kinetics while maintaining the anti-inflammatory potency intrinsic to the triamcinolone core structure [1] [9].
The timeline below presents key milestones in descinolone acetonide's development:
Table 1: Historical Milestones in Descinolone Acetonide Development
Year | Development Milestone | Significance |
---|---|---|
1956 | Triamcinolone patent filed | Established the foundational glucocorticoid structure for subsequent derivatives [7] |
1960s | Acetonide modification strategy developed | Introduction of cyclic ketals to enhance lipophilicity and local retention [9] |
1974 | First intraocular corticosteroid studies | Demonstrated applicability of steroid formulations to posterior eye segment treatment [2] |
1980 | Tano et al. publish TA applications | Reported treatment of intraocular proliferative processes in rabbit models [2] |
2000s | Nano-formulation research | Advanced delivery systems for improved tissue targeting [2] |
Descinolone acetonide is systematically identified as (11β,16α)-9-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione, reflecting its intricate steroidal architecture [1] [3]. The molecular formula C₂₄H₃₁FO₆ corresponds to a molar mass of 434.50 g/mol, with precise stereochemical specifications indicated in its full chemical name [1] [8]. The compound features eight defined stereocenters that create a specific three-dimensional configuration essential for biological activity [3]. Its crystalline structure exhibits polymorphism, with documented melting points ranging from 290-294°C, indicative of multiple stable crystalline forms [1].
The acetonide moiety (isopropylidenedioxy bridge between C16 and C17) fundamentally distinguishes descinolone acetonide from simpler triamcinolone structures. This modification creates a five-membered cyclic ketal that dramatically alters physicochemical behavior while preserving the core glucocorticoid pharmacophore [1] [9]. The systematic naming conventions and registry information are detailed below:
Table 2: Nomenclature and Chemical Identifiers
Identifier Type | Designation | Reference |
---|---|---|
Systematic IUPAC Name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(2-hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | [3] [8] |
CAS Registry Number | 76-25-5 | [1] [8] |
Molecular Formula | C₂₄H₃₁FO₆ | [1] [8] |
Other Chemical Names | 9α-Fluoro-16α-hydroxyprednisolone 16α,17α-acetonide; 9-Fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone | [1] [3] |
Descinolone acetonide maintains the fundamental pregnane skeleton characteristic of endogenous corticosteroids while incorporating strategic synthetic modifications that define its pharmacological profile [1] [7]. The molecular structure preserves the Δ1,4-diene conjugation in ring A (characteristic of glucocorticoid analogs like prednisolone) which enhances glucocorticoid receptor binding affinity [6] [9]. The C9-fluorination substantially increases anti-inflammatory potency—approximately fivefold relative to cortisol—while simultaneously diminishing mineralocorticoid activity, thereby reducing electrolyte disturbances associated with earlier corticosteroids [1] [7].
The defining acetonide modification (C16-C17 isopropylidene ketal) creates significant steric and electronic effects that profoundly influence molecular behavior. This modification:
Comparative analysis with structurally similar glucocorticoids reveals significant property differences attributable to the acetonide group:
Table 3: Structural and Physicochemical Comparison of Corticosteroids
Compound | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (log P) | Aqueous Solubility |
---|---|---|---|---|
Descinolone Acetonide | 434.50 | C9-F, C16α-OH, C16-C17 acetonide, C20 ketone, C21 hydroxyl | ~2.8 | <0.1 mg/mL |
Triamcinolone | 394.44 | C9-F, C16α-OH, C20 ketone, C21 hydroxyl | ~1.4 | Moderate |
Dexamethasone | 392.46 | C9-F, C16α-methyl, C20 ketone, C21 hydroxyl | ~1.9 | Low |
Hydrocortisone | 362.47 | C11β-OH, C20 ketone, C21 hydroxyl | ~1.6 | Moderate |
The acetonide modification strategy represents a sophisticated approach to prolonging local tissue residence while minimizing systemic exposure. The increased molecular volume and hydrophobicity significantly reduce diffusion rates from administration sites, making descinolone acetonide particularly valuable in localized therapeutic contexts where sustained anti-inflammatory action is desired without systemic effects [1] [9]. The molecular conformation enforced by the rigid acetonide bridge creates optimal spatial orientation for high-affinity binding to the glucocorticoid receptor's ligand-binding domain, with computational models indicating hydrogen bonding networks involving the C11β-hydroxyl, C20 carbonyl, and C21 hydroxyl groups that stabilize the receptor complex [9].
Table 4: Structural Components and Their Functional Contributions
Molecular Feature | Structural Role | Functional Consequence |
---|---|---|
Δ1,4-diene (Ring A) | Planar conjugated system | Enhanced glucocorticoid receptor binding affinity |
C9-fluorination | Electron-withdrawing substituent | 5x anti-inflammatory potency increase; reduced mineralocorticoid activity |
C11β-hydroxyl | Hydrogen bond donor | Critical for receptor activation |
C16α-hydroxyl | Acetonide attachment point | Enables cyclic ketal formation |
C16-C17 acetonide | Five-membered cyclic ketal | Increased lipophilicity; metabolic resistance; sustained release |
C20 ketone/C21 alcohol | Side-chain pharmacophore | Receptor binding stabilization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7